N-{3-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1H-pyrazol-5-yl}-4-methoxybenzamide
Description
N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a 4-methoxybenzoyl group, and a 4-methoxybenzamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C25H20ClN3O4 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-2-(4-methoxybenzoyl)pyrazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H20ClN3O4/c1-32-20-11-5-17(6-12-20)24(30)27-23-15-22(16-3-9-19(26)10-4-16)28-29(23)25(31)18-7-13-21(33-2)14-8-18/h3-15H,1-2H3,(H,27,30) |
InChI Key |
DJXGIRPTLMNWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Substitution reactions: The pyrazole ring is then substituted with the 4-chlorophenyl group and the 4-methoxybenzoyl group through nucleophilic substitution reactions.
Amidation: The final step involves the amidation of the substituted pyrazole with 4-methoxybenzamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide .
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives .
These compounds share structural similarities with N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE but differ in their specific substituents and biological activities. The uniqueness of N-[3-(4-CHLOROPHENYL)-1-(4-METHOXYBENZOYL)-1H-PYRAZOL-5-YL]-4-METHOXYBENZAMIDE lies in its specific combination of substituents, which confer distinct biological properties.
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